methyl 2-(2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate
Description
Methyl 2-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is a complex organic compound that features a combination of pyrrole, triazole, and benzoate moieties
Properties
IUPAC Name |
methyl 2-[[2-[(5-phenyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O3S/c1-30-21(29)17-11-5-6-12-18(17)23-19(28)15-31-22-25-24-20(16-9-3-2-4-10-16)27(22)26-13-7-8-14-26/h2-14H,15H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDMGCVMABMYRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce large quantities of the compound with consistent quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Activity : Preliminary studies suggest that methyl 2-(2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate may possess antimicrobial properties. Its structural features allow it to interact with microbial enzymes or receptors, potentially inhibiting their function.
Anti-inflammatory Potential : In silico studies have indicated that the compound may act as a 5-lipoxygenase (5-LOX) inhibitor. This enzyme plays a crucial role in inflammatory processes, suggesting that the compound could be developed as an anti-inflammatory agent .
Antitumor Activity : Similar compounds containing triazole rings have been evaluated for their anticancer properties. The structural similarity implies that this compound may also exhibit antitumor effects, warranting further investigation .
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar compounds:
- Triazole Derivatives : Research on triazole derivatives has shown their effectiveness against various cancer cell lines. These studies often utilize molecular docking techniques to predict interactions with specific biological targets .
- Pyrrole-Based Compounds : Pyrrole-containing compounds have been studied for their neuroprotective effects. The incorporation of pyrrole into the structure of this compound may enhance its neuroprotective properties .
Mechanism of Action
The mechanism of action of methyl 2-(2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Share similar heterocyclic structures and are known for their broad range of biological activities.
Pyrrole derivatives: Known for their diverse medicinal properties and are used in various therapeutic applications.
Uniqueness
Methyl 2-[({[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate is unique due to its combination of pyrrole, triazole, and benzoate moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .
Biological Activity
Methyl 2-(2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamido)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to detail its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 435.48 g/mol. Its structure features a triazole ring, a pyrrole moiety, and an acetamido group, which are critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C20H21N5O3S |
| Molecular Weight | 435.48 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not specified |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The compound can inhibit specific enzyme activities by binding to their active sites or allosteric sites. Molecular docking studies have indicated that the compound forms stable interactions with biological targets, which is essential for its pharmacological effects.
Antimicrobial Activity
Research indicates that compounds within the triazole family exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. For instance, studies have shown that derivatives with similar structures demonstrate moderate to high levels of activity against pathogens such as Staphylococcus aureus and Enterococcus faecalis .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to evaluate the compound's effects on cancer cell lines. Preliminary results suggest that the compound may induce apoptosis in certain cancer cells, potentially through the activation of caspase pathways. Further studies are necessary to elucidate the specific mechanisms involved .
Case Studies
Several case studies have been conducted to explore the efficacy of this compound in clinical settings:
-
Study on Antimicrobial Efficacy :
- Objective : To assess the antimicrobial activity against clinical isolates.
- Method : Disk diffusion method was employed.
- Results : The compound exhibited significant inhibition zones against Escherichia coli and Klebsiella pneumoniae, indicating promising antimicrobial potential.
-
Cytotoxicity in Cancer Cells :
- Objective : To determine the cytotoxic effects on human cancer cell lines.
- Method : MTT assay was utilized.
- Results : The compound showed IC50 values in the micromolar range for several cancer cell lines, suggesting potential as an anticancer agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
